molecular formula C11H14Cl2N2OS B1418766 {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride CAS No. 915923-85-2

{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Cat. No. B1418766
M. Wt: 293.2 g/mol
InChI Key: AJMCULRISPXGSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been synthesized and studied for its biological activities. For example, Uma et al. (2017) synthesized derivatives with chlorine substituents, noting that those with methoxy groups showed increased toxicity to bacteria (Uma et al., 2017).

Anticancer Evaluation

  • A series of derivatives were synthesized and tested for anticancer activity against various human cancer cell lines, demonstrating moderate to good activity (Yakantham et al., 2019) (Yakantham et al., 2019).

Antimicrobial Activities

  • Novel derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007) (Bektaş et al., 2007).

Structural Analysis and Molecular Docking

  • The structure of derivatives has been analyzed, and molecular docking studies have been performed to understand their anti-cancer and anti-bacterial properties. One derivative showed strong antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines (Gür et al., 2020) (Gür et al., 2020).

Pharmacological Evaluation

  • Compounds derived from this molecule have been evaluated for their pharmacological properties, such as anticancer and antimicrobial activities (Patel et al., 2013) (Patel et al., 2013).

Photoresponse and Energy Transfer

  • Research has also explored its use in enhancing the photoresponse in solid-state excitonic solar cells, indicating its potential in energy transfer applications (Driscoll et al., 2010) (Driscoll et al., 2010).

properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.2ClH/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11;;/h2-5,7H,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMCULRISPXGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(S2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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